molecular formula C9H11BrFNO B13251704 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline

5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline

Cat. No.: B13251704
M. Wt: 248.09 g/mol
InChI Key: ZTSDKBQOZDIBNB-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline: is an organic compound with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of bromine, fluorine, and an isopropoxy group attached to an aniline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline can be achieved through various methods, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like bromine and fluorine.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the aniline ring.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a common reaction involving this compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Nitro compounds or quinones.

    Reduction Products: Amines or other reduced forms of the aniline ring.

Scientific Research Applications

Chemistry:

In chemistry, 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structural features. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry:

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science and polymer chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The isopropoxy group may also play a role in modulating its activity by affecting the compound’s overall conformation and electronic properties.

Comparison with Similar Compounds

Comparison:

Compared to these similar compounds, 5-Bromo-4-fluoro-2-(propan-2-yloxy)aniline is unique due to the combination of its substituents. The presence of both bromine and fluorine atoms, along with the isopropoxy group, provides distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and valuable for various research applications.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

5-bromo-4-fluoro-2-propan-2-yloxyaniline

InChI

InChI=1S/C9H11BrFNO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,12H2,1-2H3

InChI Key

ZTSDKBQOZDIBNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1N)Br)F

Origin of Product

United States

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